methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a fluorophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Bromination of 2-fluoroacetophenone: 2-fluoroacetophenone is reacted with a brominating agent to form 2-fluoro-alpha-bromoacetophenone.
Reaction with Malononitrile: The brominated product is then reacted with malononitrile to yield 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile.
Cyclization: This intermediate undergoes cyclization in the presence of hydrogen chloride in ethyl acetate to form 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.
Catalytic Dechlorination: The chloro compound is then subjected to catalytic dechlorination to produce 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.
Hydrogenation Reduction: Finally, hydrogenation reduction is carried out to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The pyrrole ring may participate in hydrogen bonding and other interactions that modulate the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: This compound shares the pyrrole and fluorophenyl moieties but differs in the functional group attached to the pyrrole ring.
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate:
Uniqueness
Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to similar compounds. The presence of the fluorophenyl group also imparts distinct electronic properties that can affect its interactions in various chemical and biological contexts.
Properties
IUPAC Name |
methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12(15)8-6-11(14-7-8)9-4-2-3-5-10(9)13/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIWPRUCVWNMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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